6-hydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one
CAS No.: 135110-68-8
Cat. No.: VC7428275
Molecular Formula: C14H16O3
Molecular Weight: 232.279
* For research use only. Not for human or veterinary use.
![6-hydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one - 135110-68-8](/images/structure/VC7428275.png)
Specification
CAS No. | 135110-68-8 |
---|---|
Molecular Formula | C14H16O3 |
Molecular Weight | 232.279 |
IUPAC Name | 6-hydroxyspiro[3H-chromene-2,1'-cyclohexane]-4-one |
Standard InChI | InChI=1S/C14H16O3/c15-10-4-5-13-11(8-10)12(16)9-14(17-13)6-2-1-3-7-14/h4-5,8,15H,1-3,6-7,9H2 |
Standard InChI Key | MWAGQRLEBNHEKW-UHFFFAOYSA-N |
SMILES | C1CCC2(CC1)CC(=O)C3=C(O2)C=CC(=C3)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s spirocyclic framework consists of a chromene ring (a benzopyran derivative) connected to a cyclohexan ring through a shared spiro carbon atom. The chromene moiety contributes aromaticity and conjugation, while the cyclohexan ring introduces steric complexity and influences solubility. The hydroxyl group at position 6 and ketone at position 4 are critical functional groups that participate in hydrogen bonding, oxidation-reduction reactions, and nucleophilic substitutions .
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 232 g/mol | |
CAS Number | 135110-68-8 | |
Storage Conditions | 2–8°C |
Synthetic Methodologies
Alkylation and Protection Strategies
A common synthesis route involves the alkylation of phenolic precursors followed by protective group chemistry. For example, 1-(2-Hydroxy-4,6-bis(methoxymethoxy)phenyl)-2-methylbutan-1-one (1c) is synthesized by treating a dihydroxyacetophenone derivative with methoxymethyl chloride (MOMCl) in the presence of -diisopropylethylamine (DIPEA) in dichloromethane (DCM). This step achieves bis-MOM protection of the hydroxyl groups, yielding a pale yellow solid in 64% yield after silica gel chromatography .
Deprotection and Cyclization
Subsequent deprotection of MOM groups under acidic conditions (e.g., HCl in methanol) generates the free hydroxyl groups necessary for cyclization. In one protocol, geranyl bromide is used to alkylate intermediate 1b in dimethylformamide (DMF) with sodium hydride (NaH) as a base. After quenching with water and extraction, the crude product undergoes methoxide-mediated cyclization under reflux to form the spirocyclic core .
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield | Source |
---|---|---|---|
MOM Protection | MOMCl, DIPEA, DCM, 0°C | 64% | |
Alkylation | Geranyl bromide, NaH, DMF | N/A | |
Cyclization | NaOMe, MeOH, reflux | N/A |
Alternative Routes via Acid-Catalyzed Condensation
A distinct approach employs acid-catalyzed condensation of 2,4-dihydroxyacetophenone with pyrrolidine and 1-N-pyrrolidinyl-cyclohexane in toluene. After refluxing, the mixture is treated with hydrochloric acid to precipitate the product, achieving a 73% yield . This method highlights the versatility of acid-mediated cyclization for spirocyclic systems.
Physicochemical Properties and Stability
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data confirm the structure: NMR (400 MHz, CDCl) reveals characteristic signals for aromatic protons (δ 6.27 ppm), methoxymethyl groups (δ 5.24–5.16 ppm), and cyclohexan methylenes (δ 1.16–1.87 ppm) . Mass spectrometry aligns with the molecular ion peak at 232 .
Applications in Pharmaceutical and Material Science
Drug Development
The spirocyclic scaffold is prized for its conformational rigidity, which enhances binding affinity to biological targets. Preclinical studies suggest utility in neurological disorders, where the compound modulates neurotransmitter receptors . Structural analogs, such as 6-aminospiro[3H-chromene-2,1'-cyclobutane]-4-one, demonstrate antibacterial activity, hinting at broader therapeutic potential .
Dyes and Advanced Materials
The chromene moiety’s conjugated π-system enables applications in dyes and pigments. Researchers exploit its fluorescence properties for developing optical sensors and light-emitting materials . In polymer science, incorporation into polyesters enhances thermal stability and optical clarity .
Recent Advancements and Challenges
Scalability and Green Chemistry
Current synthetic routes rely on hazardous reagents like NaH and DIPEA, posing scalability and environmental concerns. Recent efforts explore catalytic methods using ionic liquids or microwave-assisted reactions to improve efficiency .
Stability Optimization
The compound’s sensitivity to light and moisture limits long-term storage. Encapsulation in cyclodextrins or lipid nanoparticles shows promise in enhancing stability for pharmaceutical formulations .
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